molecular formula C16H14BrNO3 B5410081 [(1E)-5-Bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 3-methylbenzoate

[(1E)-5-Bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 3-methylbenzoate

Cat. No.: B5410081
M. Wt: 348.19 g/mol
InChI Key: XSZNDKVULKMMDV-NBVRZTHBSA-N
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Description

[(1E)-5-Bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 3-methylbenzoate is a complex organic compound with a unique structure that includes a bromine atom, multiple methyl groups, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-5-Bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 3-methylbenzoate typically involves multiple steps, starting with the preparation of the cyclohexa-2,5-dien-1-ylidene intermediate. This intermediate is then brominated using bromine or a bromine-containing reagent under controlled conditions. The final step involves the esterification of the brominated intermediate with 3-methylbenzoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(1E)-5-Bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

[(1E)-5-Bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 3-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [(1E)-5-Bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 3-methylbenzoate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, thereby affecting various biological pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1E)-5-Bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 3-methylbenzoate is unique due to its specific combination of functional groups and its potential applications across various fields. Its bromine atom and benzoate ester make it distinct from other similar compounds, providing unique reactivity and properties.

Properties

IUPAC Name

[(E)-(5-bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-9-5-4-6-12(7-9)16(20)21-18-14-8-13(17)15(19)11(3)10(14)2/h4-8H,1-3H3/b18-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZNDKVULKMMDV-NBVRZTHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)ON=C2C=C(C(=O)C(=C2C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)O/N=C/2\C=C(C(=O)C(=C2C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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